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Efficacy Results from the ALPHA Phase Il Trial

The table below summarizes the key efficacy outcomes from the ALPHA trial, comparing add-on danicopan

to placebo plus C5 inhibitor (eculizumab or ravulizumab) at 12 weeks, and showing the sustained effects

through the long-term extension period [1] [2].

Change from

. . Baseline ) Results at Week
Efficacy Endpoint Baseline at Week Results at Week 24
(Mean) 48-72 (LTE)
12 (LS Mean)
Hemoglobin (g/dL) ~9.0 g/dL +2.94 g/dL (vs. Sustained Improvements
[1] +0.50 g/dL with improvement (LS maintained [1] [2]
placebo) [2] Mean change: +3.17
g/dL) [2]
Absolute Not Significant Sustained decrease Sustained decrease
Reticulocyte specified in  decrease [1] [2] [1]112] [1]
Count (ARC) detall
Lactate Elevated at  Maintained at low Maintained at low Maintained,
Dehydrogenase baseline levels (control of levels [2] demonstrating
(LDH) IVH) [2] sustained IVH
control [1] [2]
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Change from

) ) Baseline - Results at Week
Efficacy Endpoint Baseline at Week Results at Week 24
(Mean) 48-72 (LTE)
12 (LS Mean)
Transfusion Not Significantly Sustained benefit[1]  Maintained in the
Avoidance applicable higher with long term [1]
danicopan [1]
FACIT-Fatigue ~28-30 [1] Clinically relevant Improvements Data support
Score improvement [2] maintained or sustained benefit [1]

improved [2]

Experimental Protocol & Trial Design

Understanding the methodology is crucial for interpreting the results.

o Trial Design: The ALPHA trial was a global, pivotal, double-blind, placebo-controlled,
randomized Phase Il study [2].

¢ Objective: To evaluate the superiority of danicopan as an add-on to C5 inhibitor therapy (eculizumab
or ravulizumab) in PNH patients with clinically significant EVH [2].

e Patient Population: 86 patients were randomized. Participants had PNH and were experiencing
significant EVH, defined as hemoglobin <9.5 g/dL and an absolute reticulocyte count (ARC) =120 x
10°/L, despite stable treatment with a C5 inhibitor [1].

¢ Treatment Regimen:

o Intervention Group: Received danicopan 150 mg three times daily in addition to their ongoing
C5 inhibitor [1] [2].

o Control Group: Received a placebo in addition to their ongoing C5 inhibitor [2].

e Study Phases:

o 12-week Primary Treatment Period: Randomized, double-blind, placebo-controlled phase.

o 12-week Open-label Period: Patients on placebo switched to add-on danicopan.

o 2-year Long-Term Extension (LTE): All participants received add-on danicopan to assess
sustained efficacy and safety [1] [2].

The following diagram illustrates the multi-phase workflow of the ALPHA clinical trial:
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Patient Population:
PNH with significant EVH
on stable C5 inhibitor (n=86)

;

Randomization (2:1)

Group 1: C5 inhibitor + Group 2: C5 inhibitor +
Danicopan (n=~57) Placebo (n=~29)

12-Week Primary Period
(Double-blind)

12-Week Open-Label Period

All patients: C5 inhibitor +
Danicopan

2-Year Long-Term
Extension (LTE)

Long-term Efficacy &
Safety Assessment
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Mechanism of Action and Therapeutic Target

Danicopan's efficacy stems from its novel mechanism that addresses a key limitation of C5 inhibitor

therapy.

¢ Therapeutic Target: Danicopan is a first-in-class, oral, small molecule inhibitor of complement
factor D [3] [4]. Factor D is a serine protease essential for the amplification of the Alternative Pathway
(AP) of the complement system [3].

e Mechanism: By inhibiting factor D, danicopan selectively blocks the AP. This prevents the formation
of C3 convertase (C3bBb), thereby reducing the opsonization of PNH red blood cells with C3
fragments, which is the primary driver of EVH [3].

¢ Rationale for Add-on Therapy: C5 inhibitors (eculizumab/ravulizumab) are highly effective at
controlling intravascular hemolysis (IVH) by preventing the formation of the membrane attack
complex (C5b-9). However, they do not address C3-mediated opsonization and subsequent EVH [3]
[4]. Danicopan acts proximally in the complement cascade, controlling EVH while the co-
administered C5 inhibitor maintains control over IVH [3]. This represents a "belt-and-suspenders”
approach to complement inhibition in PNH [1].

The diagram below shows how danicopan and C5 inhibitors work together to control both major types of

hemolysis in PNH:
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The safety analysis from the ALPHA trial and its long-term extension showed that danicopan was generally

well-tolerated. No new safety signals were identified with long-term use [1] [2].

¢ Most Common Treatment-Emergent Adverse Events (210%): COVID-19 (21.3%), diarrhea (15%),
headache (15%), pyrexia (13.8%), nausea (12.5%), and fatigue (10%) [2].

¢ Breakthrough Hemolysis: The rate was low, at 6 events per 100 patient-years [1].

e Hepatic Events: One serious adverse event of elevated liver enzymes (AST/ALT) coincident with
breakthrough hemolysis was reported in an earlier phase Il monotherapy study, which resolved
without sequelae [4].

Conclusion for Research and Development

For researchers and drug development professionals, the data from the ALPHA trial validate that proximal

complement inhibition at factor D is a viable and effective strategy.

¢ Clinical Relevance: Danicopan addresses a clear unmet need for the 10-20% of PNH patients on
C5 inhibitors who experience clinically significant EVH [2].

e Sustained Efficacy: The long-term data confirm that the dual complement pathway inhibition (Factor
D + C5) provides sustained control of both EVH and IVH for at least 72 weeks [1].

e Biomarker Correlation: Efficacy was demonstrated through sustained improvements in key clinical
biomarkers (hemoglobin, ARC, LDH) and patient-reported outcomes (FACIT-Fatigue) [1] [2].
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Email: info@smolecule.com or Request Quote Online.

References

1. Long-term efficacy and safety of danicopan as add-on ... [pubmed.nchi.nim.nih.gov]
2. Long-term ALPHA Phase lll trial data showed danicopan ... [astrazeneca.com]
3. Danicopan: Uses, Interactions, Mechanism of Action [go.drugbank.com]

4. Danicopan: an oral complement factor D inhibitor for ... [pmc.ncbi.nlm.nih.gov]

© 2026 Smolecule. All rights reserved. 6/7 Tech Support


https://www.smolecule.com/products/s524982?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/39700502/
https://www.astrazeneca.com/content/astraz/media-centre/press-releases/2023/long-term-alpha-phase-iii-trial-data-danicopan-ultomiris-soliris-improvement-patients-pnh-experiencing-clinically-significant-extravascular-haemolysis.html
https://www.astrazeneca.com/content/astraz/media-centre/press-releases/2023/long-term-alpha-phase-iii-trial-data-danicopan-ultomiris-soliris-improvement-patients-pnh-experiencing-clinically-significant-extravascular-haemolysis.html
https://pubmed.ncbi.nlm.nih.gov/39700502/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8634185/
https://www.smolecule.com/products/s524982?utm_src=pdf-body
https://www.astrazeneca.com/content/astraz/media-centre/press-releases/2023/long-term-alpha-phase-iii-trial-data-danicopan-ultomiris-soliris-improvement-patients-pnh-experiencing-clinically-significant-extravascular-haemolysis.html
https://pubmed.ncbi.nlm.nih.gov/39700502/
https://pubmed.ncbi.nlm.nih.gov/39700502/
https://www.astrazeneca.com/content/astraz/media-centre/press-releases/2023/long-term-alpha-phase-iii-trial-data-danicopan-ultomiris-soliris-improvement-patients-pnh-experiencing-clinically-significant-extravascular-haemolysis.html
https://www.smolecule.com/products/s524982?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/39700502/
https://www.astrazeneca.com/content/astraz/media-centre/press-releases/2023/long-term-alpha-phase-iii-trial-data-danicopan-ultomiris-soliris-improvement-patients-pnh-experiencing-clinically-significant-extravascular-haemolysis.html
https://go.drugbank.com/drugs/DB15401
https://pmc.ncbi.nlm.nih.gov/articles/PMC8634185/
https://www.smolecule.com/products/s524982?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Smolecule

Reliability Assessment & Statistical Comparison

Specifications & Pricing

To cite this document: Smolecule. [danicopan phase Il clinical trial efficacy results]. Smolecule,

[2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b524982#danicopan-phase-

ili-clinical-trial-efficacy-results]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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